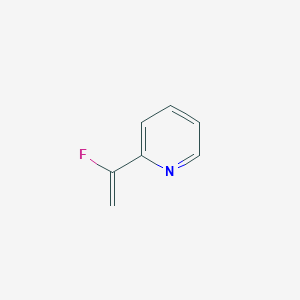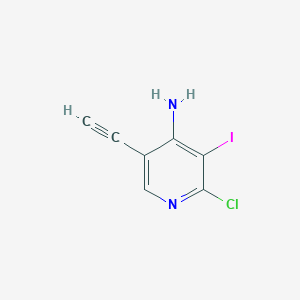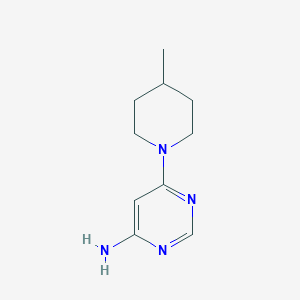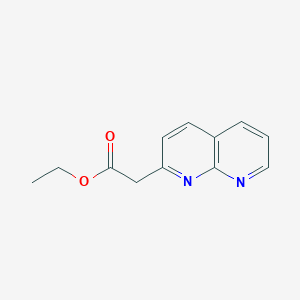
2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine
Übersicht
Beschreibung
“2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine” is a chemical compound with the molecular formula C9H12ClN3O2S . It is a versatile material used in scientific research. Its unique structure enables diverse applications, such as drug synthesis, catalyst development, and material science investigations.
Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine” is characterized by the presence of a pyrrolidine ring, a pyrazine ring, and a methylsulfonyl group . The average mass of the molecule is 261.728 Da, and the monoisotopic mass is 261.033875 Da .
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Design
This compound has been utilized in the design and synthesis of small molecules targeting the protein tyrosine phosphatases (PTPs) pathway, which is crucial for cell proliferation, diversity, migration, and metabolism . Specifically, it has been involved in the optimization of SHP099, a known inhibitor, by introducing a methylsulfonyl group to enhance its interactions and discover new cytotoxic agents.
Structure-Based Drug Design
The compound’s role in structure-based drug design is significant. It has been used to create pyrazine-based molecules with potential interactions within the SHP2 protein, a member of the PTPs family related to cancer . The introduction of the methylsulfonyl group has led to the discovery of new hydrogen bonds and active cytotoxic agents.
Synthesis of Pyrimidine Derivatives
In the field of medicinal chemistry, this compound has been involved in the regioselective synthesis of new pyrimidine derivatives, which are essential in many natural products and synthetic drugs with antibacterial and antimicrobial activities . The chloro and methylsulfonyl groups play a key role in the nucleophilic aromatic substitution reactions used to synthesize these derivatives.
Development of Pharmacological Inhibitors
The compound has contributed to the development of pharmacological inhibitors targeting catalytic sites of the SHP2 cascade within the PTPs pathway. This is particularly relevant in the context of human cancers, where the activation of this pathway has been a focus for drug development .
Enhancement of Binding Affinity
By introducing hydrophobic side chains, such as the methylsulfonyl group, there is an expectation to enhance the binding affinity with receptor sites, such as the serotonin (5-HT) receptor . This is due to the interaction of the ligand with an anionic side chain of the receptor, neutralizing the positive charge on the ligand.
Exploration of Biological Activity Relationships
The compound’s structure allows for the exploration of the relationship between substituted pyrimidines and their biological activity. This is particularly important in understanding how different substitutions can affect the efficacy and potency of pharmaceutical drugs .
Regioselective Nucleophilic Addition
Its involvement in regioselective nucleophilic addition to pyrimidine rings highlights its importance in synthetic organic chemistry. The compound’s specific substituents facilitate highly selective reactions, which are crucial for creating targeted therapeutic agents .
Research on Non-Receptor Proteins
Lastly, the compound’s use in research on non-receptor proteins like SHP2 opens up possibilities for understanding and treating diseases that involve these proteins, beyond cancer. This includes research into metabolic disorders and other diseases where protein tyrosine phosphatases play a role .
Eigenschaften
IUPAC Name |
2-chloro-3-(1-methylsulfonylpyrrolidin-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-16(14,15)13-6-2-3-7(13)8-9(10)12-5-4-11-8/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLYMUSEIQIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





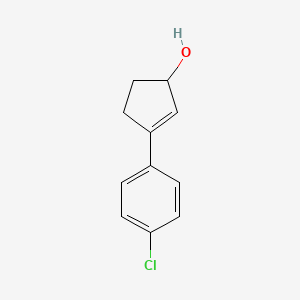
![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)


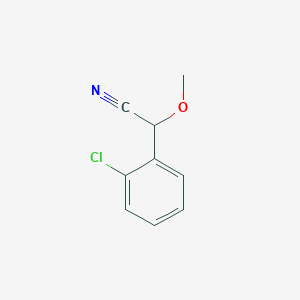
![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)

